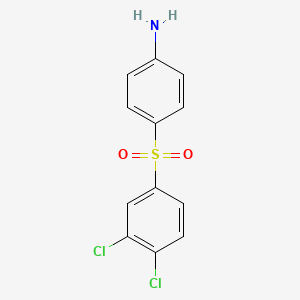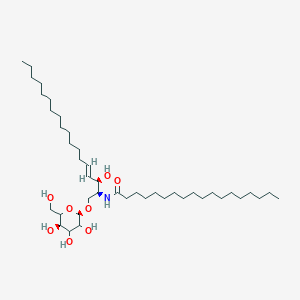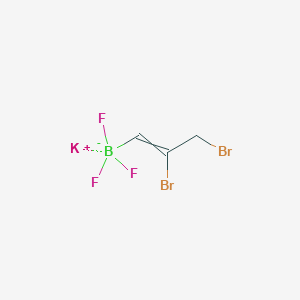![molecular formula C25H25FN2O3 B13833446 N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide CAS No. 316187-34-5](/img/structure/B13833446.png)
N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including aniline, hydroxyphenyl, oxoethyl, and fluorobenzamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for high yield and purity. The process would require precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The fluorobenzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction of the oxoethyl group may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-2-fluoro-N-isobutylbenzamide
- N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-methyl-2-fluorobenzamide
Uniqueness
N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
316187-34-5 |
|---|---|
Fórmula molecular |
C25H25FN2O3 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide |
InChI |
InChI=1S/C25H25FN2O3/c1-4-28(25(31)20-10-5-6-11-21(20)26)23(18-12-14-19(29)15-13-18)24(30)27-22-16(2)8-7-9-17(22)3/h5-15,23,29H,4H2,1-3H3,(H,27,30) |
Clave InChI |
OYUWMBDRHVLSKD-UHFFFAOYSA-N |
SMILES canónico |
CCN(C(C1=CC=C(C=C1)O)C(=O)NC2=C(C=CC=C2C)C)C(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)







![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)




